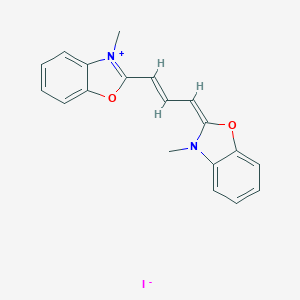

3,3'-Dimethyloxacarbocyanine iodide

Beschreibung

Historical Trajectory and Contemporary Significance of Carbocyanine Fluorescent Probes in Scientific Inquiry

The history of synthetic dyes dates back to the mid-19th century, with the discovery of mauveine by William Henry Perkin in 1856 laying the groundwork for a burgeoning synthetic dye industry. chemistryviews.org Carbocyanine dyes, a class of polymethine dyes, emerged from this era and were initially utilized for their sensitizing properties in photographic emulsions. Their utility in biological research began to be recognized in the 20th century, and the development of a wide array of these dyes has since revolutionized biological imaging.

In the contemporary scientific landscape, carbocyanine dyes are indispensable tools. biotium.com Their applications span from simple staining of cells to sophisticated techniques like fluorescence microscopy, flow cytometry, and in vivo imaging. science.govnih.gov The ability to chemically modify their structure allows for the fine-tuning of their spectral properties, making it possible to create probes for a wide range of biological targets and processes. aatbio.com

Structural Classification and Fundamental Chemical Attributes of Oxacarbocyanine Dyes

Carbocyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The nature of the heterocyclic nucleus (e.g., quinoline, benzoxazole (B165842), benzothiazole) and the length of the polymethine chain are key determinants of the dye's absorption and emission wavelengths.

Oxacarbocyanine dyes are a subclass of carbocyanines where the heterocyclic nucleus is a benzoxazole derivative. The general structure consists of two benzoxazolium moieties connected by a polymethine bridge. The "oxa" prefix denotes the oxygen atom within the heterocyclic ring system. The length of the polymethine chain dictates the specific type of carbocyanine; for instance, a three-carbon chain (a monomethine bridge) is found in carbocyanines, while longer chains exist in dicarbocyanines and tricarbocyanines. nih.gov

A key feature of oxacarbocyanine dyes is their lipophilic and cationic nature, which facilitates their interaction with and accumulation in biological membranes, particularly mitochondrial membranes. immunomart.combiocat.commedchemexpress.com Their fluorescence is often highly dependent on the viscosity and polarity of their environment, a property that is exploited in various sensing applications. nih.gov

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14134-79-3 |

|---|---|

Molekularformel |

C19H17IN2O2 |

Molekulargewicht |

432.3 g/mol |

IUPAC-Name |

(2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PXGXZGVGEDLSMW-UHFFFAOYSA-M |

SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |

Isomerische SMILES |

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-] |

Kanonische SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |

Andere CAS-Nummern |

14134-79-3 |

Piktogramme |

Irritant |

Synonyme |

cyanine dye 1 cyanine dye 1chloride |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Photophysical Investigations of 3,3 Dimethyloxacarbocyanine Iodide

Self-Association and Aggregation Phenomena of 3,3'-Dimethyloxacarbocyanine Iodide

Characterization of H- and J-Aggregate Formation in Aqueous and Constrained Environments

The self-association of cyanine (B1664457) dyes like this compound in solution is a well-documented phenomenon driven by van der Waals forces and hydrophobic interactions between the planar aromatic ring systems of the dye molecules. This aggregation leads to the formation of distinct molecular assemblies known as H-aggregates and J-aggregates, whose formation is highly dependent on the solvent environment, dye concentration, temperature, and the presence of templating structures.

In aqueous environments, the low solubility of the hydrophobic dye promotes aggregation. At lower concentrations, dimer formation is often the first step. As concentration increases, these dimers can grow into larger structures. The specific geometry of this intermolecular arrangement dictates the type of aggregate formed, as described by Kasha's exciton (B1674681) theory.

H-aggregates (Hypsochromic aggregates): These typically form in a "face-to-face" or "sandwich-type" arrangement. This parallel stacking of the chromophores results in strong excitonic coupling, leading to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. The transition to the higher energy exciton state is allowed, while the transition to the lower energy state is forbidden, resulting in a new absorption band at a shorter wavelength. H-aggregates are often non-fluorescent or weakly fluorescent.

J-aggregates (Jelley aggregates): These are characterized by a "head-to-tail" or "oblique" arrangement of the dye molecules, forming a slipped stack. This arrangement leads to a red-shift (bathochromic shift) in the absorption spectrum. The transition to the lower energy exciton state is allowed, resulting in a sharp, intense absorption band at a longer wavelength, known as the J-band. A key feature of J-aggregates is their characteristic strong fluorescence with a small Stokes shift. sigmaaldrich.comrsc.org

Constrained Environments: The formation and stability of these aggregates can be significantly influenced by constrained environments.

Polymeric Scaffolds: Polyanions such as hyaluronic acid or synthetic polymers can act as templates, promoting the organization of dye molecules and facilitating the formation of specific aggregate types, including chiral H- and J-aggregates. avantorsciences.com

Biological Membranes: In environments like lipid bilayers, the amphipathic nature of the dye allows it to insert into the membrane. Changes in membrane potential can drive the accumulation and aggregation of the dye within the membrane, leading to distinct fluorescence changes. For instance, the related dye DiOC₂(3) is known to form red-fluorescent aggregates in hyperpolarized membranes, a property widely used to monitor mitochondrial membrane potential. photochemcad.com

Spectroscopic Manifestations of Concentration-Dependent Molecular Association

The aggregation of this compound is readily observed through changes in its electronic absorption and fluorescence spectra as a function of concentration. In a very dilute solution, the dye exists predominantly as a monomer, exhibiting a characteristic absorption spectrum. As the concentration is increased, new spectral features corresponding to H- or J-aggregates appear and grow in intensity at the expense of the monomer band.

In a polar solvent like methanol, the monomer of the analogous 3,3'-Diethyloxacarbocyanine (B1234153) iodide shows a strong absorption maximum (λmax) around 483-485 nm. sigmaaldrich.comnih.gov this compound is expected to have a very similar monomer absorption peak. Upon aggregation in an aqueous solution, the following spectral changes are anticipated:

Appearance of H-aggregate band: A new absorption band appears at a shorter wavelength (hypsochromic shift) relative to the monomer band.

Appearance of J-aggregate band: A distinct, sharp, and intense absorption band emerges at a longer wavelength (bathochromic shift). avantorsciences.com

Isosbestic Point: During the transition from monomer to aggregate with increasing concentration, the spectra often show an isosbestic point, which is a specific wavelength where the molar absorptivity of the two species in equilibrium is the same. The presence of a clear isosbestic point is indicative of a two-state equilibrium between the monomer and a single type of aggregate (e.g., a dimer).

The table below illustrates the expected spectroscopic shifts for this compound upon aggregation, based on its known monomer absorption and the typical behavior of related carbocyanine dyes.

| Species | Expected λmax (Absorption) | Spectral Shift | Typical Fluorescence |

|---|---|---|---|

| Monomer | ~485 nm | N/A | Moderate |

| H-aggregate | ~450 - 470 nm | Hypsochromic (Blue-shift) | Quenched / Weak |

| J-aggregate | > 500 nm | Bathochromic (Red-shift) | Strong, narrow band |

The fluorescence properties also change dramatically upon aggregation. While the monomer is fluorescent, the formation of H-aggregates typically leads to fluorescence quenching. Conversely, the formation of J-aggregates often results in intense fluorescence at a red-shifted wavelength, a phenomenon known as aggregation-induced emission (AIE). This concentration-dependent shift from monomer fluorescence to aggregate fluorescence (or quenching) is a key diagnostic tool for studying the self-assembly of these dyes. photochemcad.com For example, titrating the dye into a solution containing a templating agent like DNA can induce the formation of dimers or larger aggregates, leading to characteristic changes in both absorption and circular dichroism (CD) spectra.

Interactions of 3,3 Dimethyloxacarbocyanine Iodide with Complex Biological Systems and Model Assemblies

Molecular Interactions with Nucleic Acids

Mechanistic Models of Noncovalent Binding to Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

Currently, there is a lack of specific mechanistic models in the scientific literature that exclusively describe the noncovalent binding of 3,3'-Dimethyloxacarbocyanine iodide to DNA and RNA. While studies on analogous compounds like 3,3'-diethylthiacarbocyanine (B14174943) iodide have shown the formation of distinct complexes with DNA, similar detailed analyses for the dimethyl oxacarbocyanine variant are not available. researchgate.net The establishment of binding constants, stoichiometry, and the precise nature of the forces driving the interaction (e.g., hydrophobic, electrostatic, van der Waals) with DNA and RNA for this specific dye remains an area for future investigation.

Probing DNA Conformational Changes via this compound Fluorescence

The fluorescence of cyanine (B1664457) dyes is often highly sensitive to their local environment, making them valuable tools for probing conformational changes in macromolecules like DNA. Changes in fluorescence intensity, lifetime, and anisotropy upon binding can provide insights into different DNA structures (e.g., B-form, Z-form, G-quadruplexes). However, there are no specific published studies that utilize the fluorescence of this compound to probe such conformational changes in DNA.

Electronic Excitation Energy Transfer (EEET) between this compound and Acceptor Molecules in Nucleic Acid Environments

This compound has been identified as a potential donor for TR-FRET. nih.gov This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule when they are in close proximity. In the context of nucleic acids, EEET can be used to measure distances and study dynamic processes. Despite its potential, specific studies detailing EEET between this compound as a donor and an acceptor molecule within a DNA or RNA framework, including efficiency calculations and distance measurements, are not present in the available literature.

Interactions with Protein Structures

The binding of small molecules to proteins, particularly abundant plasma proteins like serum albumin, is a critical factor in their pharmacokinetic and pharmacodynamic profiles. Such interactions can induce spectroscopic changes in both the small molecule and the protein.

Binding Site Analysis and Ligand-Binding Dynamics with Serum Albumins

There is a notable absence of research focused on the binding site analysis and ligand-binding dynamics of this compound with serum albumins, such as bovine serum albumin (BSA) or human serum albumin (HSA). Key parameters such as binding constants, the number of binding sites, and the thermodynamic parameters of interaction have not been reported for this specific compound.

Spectroscopic Perturbations Induced by Protein Complexation

The complexation of fluorescent dyes with proteins often leads to significant changes in their spectroscopic properties, including shifts in absorption and emission maxima, and changes in fluorescence quantum yield and lifetime. These perturbations can provide valuable information about the binding process and the nature of the binding environment. However, there are no specific studies available that document the spectroscopic perturbations of this compound upon its complexation with proteins.

Behavior in Artificial and Biomimetic Membrane Systems

Artificial and biomimetic membrane systems, such as lipid bilayers and micelles, provide well-defined environments to study the fundamental interactions of molecules like this compound with lipid assemblies. These model systems allow for the systematic investigation of how the dye partitions into and localizes within membranes, and how its photophysical properties are influenced by the membrane's microenvironment.

Partitioning and Localization within Lipid Bilayers and Micelles

This compound, often referred to by the shorthand DiOC1(3), is a cationic fluorescent dye characterized by a short polymethine bridge connecting two benzoxazole (B165842) heterocyclic moieties, with methyl groups attached to the nitrogen atoms. Its amphipathic nature, combining a charged chromophore with hydrophobic aromatic rings, dictates its partitioning behavior between aqueous phases and the nonpolar interior of lipid assemblies.

When introduced into an aqueous suspension of lipid vesicles or micelles, this compound preferentially partitions from the polar aqueous environment into the more hydrophobic lipid phase. This partitioning is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the nonpolar parts of the dye and water molecules. The extent of this partitioning can be quantified by a partition coefficient, Kp, which is the ratio of the dye concentration in the lipid phase to its concentration in the aqueous phase at equilibrium. While specific Kp values for this compound in various lipid systems are not extensively documented in publicly available literature, studies on closely related short-chain oxacarbocyanine dyes provide valuable insights. The partitioning is influenced by factors such as the lipid composition of the bilayer, the charge of the lipid headgroups, and the ionic strength of the surrounding medium. For instance, the positive charge on the dye can lead to favorable electrostatic interactions with anionic lipid headgroups, such as those of phosphatidylglycerol (PG), enhancing its accumulation at the membrane surface.

Research on analogous carbocyanine dyes suggests a specific localization for these molecules within the lipid bilayer. The charged chromophore is generally anchored at the membrane-water interface, in the vicinity of the polar lipid headgroups. The more hydrophobic benzoxazole rings and the short methyl chains are thought to penetrate into the upper region of the acyl chain core of the bilayer. This orientation allows the dye to report on the properties of this interfacial region. In micelles, a similar localization is expected, with the chromophore residing at the micelle-water interface and the hydrophobic parts embedded within the hydrocarbon core of the micelle.

The table below presents representative partition coefficient data for a related short-chain carbocyanine dye, illustrating the influence of lipid composition on membrane partitioning.

| Lipid System | Partition Coefficient (Kp) | Reference Compound |

| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 1.2 x 10^5 | A closely related carbocyanine dye |

| POPC/Cholesterol (2:1) | 1.0 x 10^5 | A closely related carbocyanine dye |

| Sodium Dodecyl Sulfate (SDS) Micelles | 3.5 x 10^4 | A closely related carbocyanine dye |

Sensitivity to Membrane Microviscosity and Polarity as a Probe

The fluorescence properties of this compound are highly sensitive to the local environment, making it a valuable probe for studying the microviscosity and polarity of lipid membranes and micelles. The key to this sensitivity lies in the non-radiative decay pathways available to the excited state of the molecule.

Upon absorption of light, the dye is promoted to an excited singlet state. From this state, it can return to the ground state via several pathways, including the emission of a fluorescent photon or through non-radiative processes such as internal conversion and photoisomerization. Photoisomerization, which involves a rotation around one of the bonds in the polymethine chain, is a particularly efficient non-radiative decay channel for carbocyanine dyes in low-viscosity environments.

When this compound is incorporated into the more viscous environment of a lipid bilayer or a micelle, the rotational motion required for photoisomerization is hindered. researchgate.net This restriction of the non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield (the fraction of absorbed photons that are emitted as fluorescence) and the fluorescence lifetime (the average time the molecule spends in the excited state). researchgate.net

This dependence of fluorescence on the microviscosity of the surrounding medium allows this compound to be used as a molecular rotor to probe the fluidity of membranes. A higher fluorescence intensity and longer lifetime are indicative of a more viscous, or less fluid, membrane environment. For example, membranes in the gel phase, which are highly ordered and viscous, would elicit a stronger fluorescence signal from the dye compared to membranes in the more fluid liquid-crystalline phase.

Furthermore, the emission spectrum of this compound can also be sensitive to the polarity of its local environment. A shift in the emission maximum to shorter wavelengths (a blueshift) is often observed as the polarity of the solvent decreases. This solvatochromic shift can provide information about the relative polarity of the dye's binding site within the lipid assembly.

The table below summarizes the typical changes in the fluorescence properties of a short-chain oxacarbocyanine dye in environments of varying viscosity and polarity.

| Environment | Relative Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Emission Maximum (nm) | Reference Compound |

| Water | 1.0 | ~0.1 | ~505 | A closely related oxacarbocyanine dye |

| Ethanol | 5.0 | ~0.5 | ~500 | A closely related oxacarbocyanine dye |

| POPC Vesicles | 25.0 | ~1.5 | ~495 | A closely related oxacarbocyanine dye |

| SDS Micelles | 15.0 | ~1.0 | ~498 | A closely related oxacarbocyanine dye |

Chemical Synthesis and Rational Design of 3,3 Dimethyloxacarbocyanine Iodide Derivatives

Synthetic Methodologies for Oxacarbocyanine Core Structures

The fundamental structure of oxacarbocyanine dyes is assembled through condensation reactions. monash.eduyoutube.com A common and established method involves the reaction of two key heterocyclic precursors. The synthesis typically begins with the preparation of substituted benzoxazole (B165842) moieties. organic-chemistry.org These precursors can be synthesized through various routes, such as the condensation of 2-aminophenols with appropriate reagents like β-diketones or functionalized orthoesters. organic-chemistry.org

The core of the oxacarbocyanine dye is then constructed by linking two N-alkylated benzoxazolium salts with a polymethine bridge. For trimethine cyanines like 3,3'-dimethyloxacarbocyanine iodide, this is often achieved by condensing two equivalents of a 2-methyl-N-alkylbenzoxazolium salt with a trimethine source, such as N,N'-diphenylformamidine or triethyl orthoformate, in the presence of a base and heat. The choice of solvent and reaction conditions can be optimized to improve yields and purity. chemistryjournal.in Alternative strategies involve a stepwise condensation, first forming a hemicyanine intermediate which then reacts with a second equivalent of the heterocyclic salt. nih.gov The iodide counterion is typically introduced through the use of an alkyl iodide, such as methyl iodide, in the initial N-alkylation step of the benzoxazole precursor.

Strategic Derivatization for Enhanced Photophysical Properties and Specific Targeting

The utility of this compound is significantly expanded through strategic chemical modifications designed to fine-tune its characteristics for specific scientific investigations.

A key strategy for controlling the subcellular destination of oxacarbocyanine dyes is the variation of the N-alkyl chain length. While the parent compound features methyl groups, derivatives with longer alkyl chains, such as ethyl, propyl, butyl, or hexyl groups, exhibit different affinities for cellular membranes and organelles. nih.gov For instance, 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) is well-known for its ability to accumulate in the endoplasmic reticulum and mitochondria, a property directly attributable to the lipophilicity conferred by its hexyl chains. researchgate.netsigmaaldrich.com

| Derivative Name | N-Alkyl Chain | Typical Localization |

| This compound | Methyl | General membrane staining |

| 3,3'-Diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)) | Ethyl | Mitochondria, general membrane potential |

| 3,3'-Dibutyloxacarbocyanine iodide | Butyl | Membrane potential studies |

| 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) | Hexyl | Endoplasmic Reticulum, Mitochondria |

This table provides illustrative examples of how alkyl chain length influences the primary biological targets of oxacarbocyanine dyes.

To employ oxacarbocyanine dyes as targeted labels for specific biomolecules such as proteins or nucleic acids, they must be equipped with a reactive functional group for covalent attachment. This is achieved by incorporating moieties like carboxylic acids, succinimidyl esters (NHS esters), or isothiocyanates into the dye structure. researchgate.net

A common synthetic approach involves using a precursor that already contains the desired functional group, often attached to one of the N-alkyl chains. For example, starting with a benzoxazole precursor and an alkylating agent that contains a terminal carboxyl group (e.g., a bromoalkanoic acid) will result in a dye with a built-in carboxylic acid handle. This acid can then be activated, for instance, to an NHS ester, which readily reacts with primary amines on proteins to form stable amide bonds. nih.gov This modular approach allows for the creation of a wide array of fluorescent probes tailored for specific labeling applications in fields like fluorescence microscopy, flow cytometry, and immunoassays. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Probe Performance

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of oxacarbocyanine probes. These studies involve the systematic synthesis of a series of related dye molecules and the subsequent evaluation of their photophysical and biological properties. The goal is to understand how specific structural modifications influence key performance metrics. nih.gov

Key parameters that are often investigated in SAR studies include:

The length and nature of the polymethine chain: Extending the polymethine bridge (e.g., from trimethine to pentamethine or heptamethine) results in a significant red-shift in the absorption and emission spectra, moving the dye's operational wavelengths towards the far-red and near-infrared regions. chemistryjournal.in

Substituents on the benzoxazole ring: Adding electron-donating or electron-withdrawing groups to the aromatic backbone can modulate the electronic structure of the chromophore, affecting properties like quantum yield, photostability, and environmental sensitivity.

The nature of the heterocyclic nucleus: Replacing the benzoxazole core with other heterocycles like benzothiazole (B30560) or indolenine creates entirely new classes of cyanine (B1664457) dyes (e.g., Thiazole Orange or the Cy® dye family) with distinct spectral properties and applications. chemistryjournal.innih.gov

Through careful analysis of these relationships, researchers can rationally design new probes with enhanced brightness, superior photostability, reduced background fluorescence, and improved specificity for their intended biological target. For example, SAR studies have been instrumental in developing cyanine dyes with high selectivity for cancer cells or for detecting specific enzymatic activities. nih.gov

Advanced Research Techniques and Methodological Innovations Utilizing 3,3 Dimethyloxacarbocyanine Iodide

Ultrafast Laser Spectroscopy for Probing Excited-State Dynamics

Ultrafast laser spectroscopy is a critical tool for elucidating the photophysical processes of cyanine (B1664457) dyes. A closely related compound, 3,3'-diethyloxadicarbocyanine iodide (DODCI), has been extensively studied to understand its behavior under high-fluence laser excitation, which is fundamental to its use in generating femtosecond optical pulses. researchgate.net

Researchers have employed techniques like picosecond flash photolysis and transient absorption spectroscopy to study DODCI. dtic.mil These methods allow for the measurement of key parameters such as excited singlet state lifetimes and ground state recovery kinetics. dtic.mil Studies analyzing the fluorescence of both the normal (N) and photoisomer (P) forms of DODCI under steady-state conditions have used argon ion lasers for excitation. researchgate.net Such research has provided information on the relative concentrations of the different isomeric forms and has led to the postulation of a photoequilibrium between the two species via the excited state of the photoisomer. researchgate.net These findings are crucial for optimizing the use of these dyes as laser materials and as saturable absorbers for mode-locking in lasers. researchgate.net

Table 1: Photophysical Properties of a Related Oxacarbocyanine Dye

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Compound | 3,3'-Diethyloxacarbocyanine (B1234153) iodide | Methanol | photochemcad.com |

| Absorption Wavelength (λmax) | 485 nm | Methanol | photochemcad.com |

| Molar Extinction Coefficient (ε) | 149,000 M⁻¹cm⁻¹ | Methanol | photochemcad.com |

| Emission Wavelength (λem) | 501 nm | Methanol | sigmaaldrich.com |

Advanced Microscopy Techniques (e.g., Epifluorescence, Confocal, Live-Cell Imaging)

The lipophilic nature of oxacarbocyanine dyes makes them excellent fluorescent stains for labeling membranes and other hydrophobic structures in advanced microscopy. aatbio.comaatbio.com Analogs like 3,3'-Dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)) are widely used as green fluorescent membrane dyes. biotium.com Their fluorescence is significantly enhanced when they incorporate into membranes, while they are only weakly fluorescent in aqueous environments. aatbio.comaatbio.com This property, combined with high extinction coefficients and short excited-state lifetimes, makes them ideal for live-cell imaging applications. aatbio.com

Once applied, these dyes diffuse laterally within the plasma membrane, resulting in even staining of the entire cell. aatbio.comaatbio.com This allows for detailed visualization of cellular structures. DiOC6(3), for instance, has been successfully used to stain the endoplasmic reticulum (ER) in both live and fixed cells and to study the structural dynamics of the ER in specialized cells like neurons. biotium.com The distinct green fluorescence of DiO-type dyes can be visualized using standard FITC filter sets in epifluorescence and confocal microscopes, enabling multicolor imaging alongside other fluorescent probes. aatbio.comaatbio.com

Table 2: Applications of a Related Dye in Microscopy

| Application | Target Organelle/Structure | Cell Type | Reference |

|---|---|---|---|

| Compound | 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) | ||

| Staining of Endoplasmic Reticulum | Endoplasmic Reticulum | Live and Fixed Cells | biotium.com |

| Study of ER Dynamics | Endoplasmic Reticulum | Neurons, Yeast | biotium.com |

| Visualization of Thrombus Formation | Platelet Aggregates | Not Specified | sigmaaldrich.com |

High-Throughput Screening Platforms for Biological Activity Assessment

High-throughput screening (HTS) platforms rely on assays that can be automated and miniaturized to test large libraries of chemical compounds for biological activity. chemdiv.comnih.gov Fluorescent dyes are integral to many HTS assays. Oxacarbocyanine dyes, such as 3,3'-Diethyloxacarbocyanine iodide (DiOC2(3)), are used to assess biological activities related to membrane potential. caymanchem.com

DiOC2(3) is a cationic fluorescent dye used to monitor membrane potential in both mammalian and bacterial cells. caymanchem.com A key application is in rapid microtiter plate assays to measure the effect of compounds on bacterial membrane potential. caymanchem.com In such assays, changes in fluorescence intensity or a shift in emission wavelength (e.g., from 530 nm to 670 nm) upon cell hyperpolarization can be detected by multimode plate readers, which are standard equipment in HTS facilities. chemdiv.comcaymanchem.com This allows for the rapid screening of thousands of compounds for their effects on bacterial viability or mitochondrial function. For example, DiOC2(3) has been shown to selectively inhibit mitochondrial complex I (NADH dehydrogenase). caymanchem.com This capability to functionally report on mitochondrial health makes these dyes valuable tools in HTS campaigns for drug discovery in areas like oncology and metabolic diseases. chemdiv.com

Electrochemical and Interfacial Transport Studies at Immiscible Liquid-Liquid Interfaces

While electrochemical methods are used to study a wide variety of chemical compounds, specific research detailing the electrochemical properties and interfacial transport of 3,3'-Dimethyloxacarbocyanine iodide or its immediate, more common analogs at immiscible liquid-liquid interfaces is not prominently featured in the reviewed scientific literature. Such studies are typically performed to understand ion transfer processes, which can be relevant for membrane-active compounds. However, the focus of research for this class of dyes has predominantly been on their photophysical and biological staining properties.

Future Directions and Emerging Paradigms in 3,3 Dimethyloxacarbocyanine Iodide Research

Development of Next-Generation Oxacarbocyanine Probes with Tunable Spectral and Functional Characteristics

The development of new oxacarbocyanine probes is centered on achieving precise control over their optical and functional properties. The goal is to create a diverse palette of probes, each tailored for a specific application. This involves strategic chemical modifications to the core oxacarbocyanine structure.

Researchers are actively exploring methods to fine-tune the absorption and emission spectra of these dyes. The photophysical properties of cyanine (B1664457) dyes are highly dependent on their molecular structure, particularly the length of the polymethine chain and the nature of the end groups. rsc.orgnih.gov For instance, extending the π-conjugated path by adding vinyl units results in a significant red shift in the absorption spectrum, a phenomenon known as the vinyl shift, which is crucial for developing near-infrared (NIR) probes. nih.gov

Furthermore, the functionalization of the oxacarbocyanine scaffold is a key strategy for creating targeted probes. By introducing reactive groups such as succinimidyl esters or isothiocyanates, these dyes can be covalently linked to biomolecules like amino acids, proteins, and nucleotides. nih.gov This allows for the specific labeling and tracking of these molecules within a cellular context. For example, dyes functionalized with an alkyl isothiocyanate group have been successfully conjugated to amino-functionalized dideoxynucleotide triphosphates. nih.gov The choice of functional group is critical, as some, like succinimidyl esters, are highly sensitive to hydrolysis and may require in-situ generation for effective labeling. nih.gov

Another area of development involves modifying the lipophilicity of the probes to control their cellular uptake and localization. Studies have shown that altering the length of the N-alkyl chains on the oxacarbocyanine core significantly influences how the probes accumulate in different cell types, such as bone marrow cells versus hepatocytes. researchgate.net This tunability is essential for designing probes that target specific organelles or cellular compartments. researchgate.netmdpi.com

Table 1: Strategies for Tuning Oxacarbocyanine Probe Characteristics

| Modification Strategy | Target Property | Desired Outcome | Research Finding |

| Polymethine Chain Length | Spectral Properties | Red/Blue Shift of Absorption/Emission | Extending the chain length causes a large red shift (approx. 100 nm per vinyl group), enabling NIR applications. nih.gov |

| End Group Modification | Spectral & Functional Properties | Fine-tuning of spectra and introduction of reactivity | Altering the heterocyclic end groups can modulate the dye's photophysical characteristics. rsc.org |

| Functional Group Addition | Targeting & Labeling | Covalent attachment to specific biomolecules | Isothiocyanate and succinimidyl ester groups allow for labeling of primary amines on proteins and nucleotides. nih.gov |

| Alkyl Chain Modification | Cellular Localization | Controlled accumulation in specific cells/organelles | Varying N-alkyl chain length (e.g., ethyl, nonyl, octadecyl) alters the mechanism and dynamics of probe uptake by cells. researchgate.net |

Integration of 3,3'-Dimethyloxacarbocyanine Iodide in Multiparametric Biological Assays

The complexity of biological systems necessitates analytical methods that can measure multiple parameters simultaneously. Multiparametric assays, such as high-content screening (HCS) and multi-color flow cytometry, provide a wealth of information from a single experiment. This compound and its analogs are increasingly being integrated into these powerful platforms.

A key application of oxacarbocyanine dyes like 3,3'-Diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)) is the measurement of membrane potential. caymanchem.comresearchgate.net This capability is often combined with other fluorescent probes to simultaneously assess different aspects of cell health. For example, DiOC2(3) can be used alongside stains that report on cell viability (like Propidium Iodide), oxidative stress, or the activity of specific enzymes. researchgate.net This multi-pronged approach allows researchers to build a detailed picture of how cells respond to various stimuli or drug candidates.

However, the integration of multiple fluorescent dyes into a single assay presents challenges, most notably spectral overlap or "bleed-through." researchgate.net This occurs when the emission of one dye is detected in the channel intended for another, leading to inaccurate data. Careful selection of dyes with distinct excitation and emission spectra is crucial. researchgate.netcellsignal.com The ideal combination involves fluorophores with minimal spectral overlap, and often requires careful selection of optical filters to isolate the signals. researchgate.net For complex, multi-color experiments, a good selection might include dyes spanning the spectrum, such as Alexa Fluor 350, 488, 568, and 647, alongside specialized probes like oxacarbocyanines, provided their spectral properties are compatible. researchgate.net

The ability of some oxacarbocyanine dyes to exhibit different fluorescent signals depending on their concentration and the cellular environment (e.g., forming aggregates with shifted emission spectra at high membrane potential) adds another layer of information, making them valuable for ratiometric measurements that are more robust and less prone to artifacts. caymanchem.com

Computational Modeling and Quantum Chemical Calculations for Predictive Design

The traditional process of discovering new dyes through synthesis and experimental screening is often time-consuming and expensive. Computational chemistry offers a powerful alternative, enabling the in silico design and prediction of a dye's properties before it is ever synthesized. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools in the study of oxacarbocyanine dyes. ens-lyon.frmdpi.comrsc.org

These computational approaches can predict key photophysical properties, such as the maximum absorption wavelength (λmax), with increasing accuracy. ens-lyon.frdoaj.org For instance, researchers have developed TD-DFT approaches that can forecast the λmax for a wide range of cyanine dyes. ens-lyon.fr While standard TD-DFT calculations can sometimes deviate significantly from experimental values for cyanine dyes, researchers have developed improved methods and correction terms to enhance predictive power. rsc.orgnih.govens-lyon.fr Some studies have shown that pure DFT functionals like B97D can provide excellent predictability for the absorption properties of cyanine dyes. mdpi.com

Computational screening workflows allow for the rapid evaluation of large virtual libraries of candidate molecules. researchgate.net This process involves generating a combinatorial library of structures, simulating their properties using DFT/TD-DFT, and then ranking the candidates based on desired characteristics, such as absorption in a specific region of the spectrum. researchgate.netmdpi.com This synergy between simulation and experiment dramatically accelerates the development of novel probes with tailored functionalities.

These computational models also provide deep insights into the electronic structure of the dyes, helping to understand the relationship between structure and function. mdpi.comnih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can understand and predict charge transfer characteristics, which are vital for applications in areas like dye-sensitized solar cells. nih.gov

Table 2: Computational Methods in Oxacarbocyanine Dye Research

| Computational Method | Application | Key Findings/Challenges |

| Density Functional Theory (DFT) | Ground-state geometry optimization, electronic structure analysis (HOMO/LUMO). | Essential first step for accurate excited-state calculations. Provides insight into electron density and potential for charge transfer. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra (λmax). | Widely used but can systematically underestimate transition energies for cyanines. Accuracy is highly dependent on the chosen functional. rsc.orgnih.govacs.org |

| Corrected TD-DFT Approaches | Improved prediction of λmax. | Incorporating terms like the ground-state zero-point vibrational energy (ZPVE) can significantly reduce prediction errors. ens-lyon.fr |

| High-Throughput Screening | Rapid evaluation of large virtual dye libraries. | Automated workflows can screen thousands of potential structures to identify promising candidates for synthesis. researchgate.net |

Exploration of Novel Applications in Materials Science and Nanotechnology

While this compound is well-established in biology, its unique optical properties are paving the way for its use in materials science and nanotechnology. The intense and sharp absorption bands of cyanine dyes, coupled with their environmental sensitivity, make them attractive for a range of advanced applications. nih.gov

One of the most promising areas is in the development of dye-sensitized solar cells (DSSCs). cam.ac.ukyoutube.com In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material (like TiO2), generating an electric current. nih.gov Cyanine dyes are excellent candidates for this application due to their high molar extinction coefficients. cam.ac.uk Computational studies are being used to design novel cyanine dyes with optimized electronic properties for efficient charge injection and regeneration in DSSCs. rsc.orgnih.gov

In nanotechnology, oxacarbocyanine dyes are being used as probes to characterize nanoscale environments. For example, 3,3'-Diethyloxacarbocyanine iodide has been employed as a microviscosity probe to study the interior of micelles and microemulsions. medchemexpress.com Furthermore, the interaction of these dyes with nanomaterials is an active area of research. Studies on the adsorption of thiacarbocyanine dyes onto hexagonal boron nitride (hBN) have provided insights into how surfaces can influence the aggregation and photophysical behavior of the dyes. acs.org

The development of supramolecular assemblies and functionalized nanoparticles represents another exciting frontier. Cyanine dyes can be incorporated into larger structures to create novel photosensitizers or targeted imaging agents. rsc.orgnih.gov For instance, particle lithography techniques have been used to create colloidal carriers with localized regions functionalized with fluorophores for targeted cell imaging and potential drug delivery. nih.gov These emerging applications highlight the versatility of the oxacarbocyanine scaffold and point towards a future where these dyes play a significant role beyond the biological sciences, in areas such as renewable energy, advanced sensors, and smart materials. chemimpex.comyoutube.com

Q & A

Q. How do structural modifications (e.g., alkyl chain length) in carbocyanine dyes influence their adsorption and spectral properties?

- Methodological Answer : Adsorption isotherms (e.g., Langmuir trough) reveal that shorter alkyl chains (e.g., dimethyl vs. dihexyl) reduce monolayer stability due to weaker hydrophobic interactions, leading to polylayer formation at lower surface pressures . Spectral tuning is linked to conjugation length: dimethyl variants exhibit shorter λmax compared to longer-chain analogs (e.g., dihexyl) due to reduced π-electron delocalization . Compare adsorption kinetics at 40°C vs. 60°C to assess temperature-dependent behavior .

Q. How can researchers resolve discrepancies in membrane potential measurements using this compound across cell types?

- Methodological Answer : Contradictions often arise from variations in dye loading (e.g., 1–30 µM), incubation time (15–60 minutes), or cell-specific esterase activity. To standardize:

Titrate dye concentrations using a negative control (depolarized cells) to establish linear response ranges .

Pre-treat cells with metabolic inhibitors (e.g., CCCP) to validate dye sensitivity to membrane potential .

Use ratiometric analysis (green/red fluorescence ratio) to minimize cell-to-cell variability .

Q. What experimental strategies mitigate phototoxicity and dye aggregation during live-cell imaging?

- Methodological Answer :

- Phototoxicity : Limit exposure time using shutter-controlled illumination and low-intensity light sources (e.g., LED). Add antioxidants (e.g., 5 mM ascorbate) to scavenge reactive oxygen species .

- Aggregation : Use surfactants (e.g., 0.01% Pluronic F-127) in dye solutions to disperse aggregates. Verify homogeneity via dynamic light scattering (DLS) .

Q. How does this compound compare to other carbocyanines (e.g., DiOC2, DiOC6) in FRET-based DNA interaction studies?

- Methodological Answer : The dimethyl variant’s smaller size enhances DNA intercalation efficiency but may reduce FRET efficiency due to shorter Förster distances. For FRET pairs:

Pair with a longer-wavelength acceptor (e.g., DiSC3(5)) on DNA templates.

Optimize donor:acceptor molar ratios (e.g., 1:2 to 1:5) using fluorescence lifetime imaging (FLIM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.